
3-(2-Hydrazino-thiazol-4-yl)-phenol
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Overview
Description
3-(2-Hydrazino-thiazol-4-yl)-phenol is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure. This compound is of significant interest due to its potential applications in various fields such as chemistry, biology, and medicine. The presence of the thiazole ring, which is known for its biological activity, makes this compound particularly noteworthy.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Hydrazino-thiazol-4-yl)-phenol typically involves the condensation of 3-(2-bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one with thiosemicarbazide. This reaction proceeds under neat conditions, resulting in the formation of the thiazole ring through a Hantzsch-Thiazole synthesis . The reaction conditions are generally mild, and the process is known for its high yields and short reaction times.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry, such as using environmentally benign processes and minimizing waste, are likely to be applied in scaling up the synthesis for industrial purposes.
Chemical Reactions Analysis
1.2. Two-Step Cyclization
A typical protocol involves:
-
Formation of thiosemicarbazone intermediates : Reaction of aromatic aldehydes (e.g., 4-hydroxybenzaldehyde) with thiosemicarbazide in ethanol under acidic conditions .
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Cyclization with α-haloketones : The intermediate reacts with α-haloketones (e.g., phenacyl bromide) to form the thiazole ring via Hantzsch-type condensation .
Reagents | Conditions | Yield |
---|---|---|
Thiosemicarbazide | Ethanol, H₂SO₄, reflux | 60–80% |
Phenacyl bromide | Acetone, room temp | 70–85% |
1.3. Alternative Routes
Some studies use hydrazonoyl halides reacted with thiosemicarbazones to form 1,3-thiazole derivatives . For example, hydrazonoyl chloride reacts with thiosemicarbazide in ethanolic triethylamine, followed by cyclization to yield thiazole-hydrazine hybrids .
2.1. Thiazole Ring Formation
The Hantzsch mechanism involves:
-
Nucleophilic attack : The sulfur atom of thioamide attacks the carbonyl carbon of phenacyl bromide, forming an intermediate .
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Cyclocondensation : Elimination of water and ring closure generates the thiazole ring .
2.2. Hydrazine Incorporation
Hydrazine groups are introduced via:
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Condensation : Aromatic aldehydes react with thiosemicarbazide to form thiosemicarbazones .
-
Cyclization : Reaction with α-haloketones triggers intramolecular cycloaddition, yielding the hydrazine-thiazole hybrid .
Biological Evaluations
While direct data for 3-(2-hydrazino-thiazol-4-yl)-phenol is limited, related thiazole-hydrazine derivatives exhibit:
3.1. Antimicrobial Activity
-
Compound 4b (p-chlorophenyl derivative) showed potent activity against Klebsiella pneumoniae and Candida albicans .
-
Compound 7b (thiophene-linked) demonstrated MIC values as low as 0.22 μg/mL against Staphylococcus aureus .
Compound | Target Pathogen | MIC (μg/mL) |
---|---|---|
4b | K. pneumoniae | 0.25 |
7b | S. aureus | 0.22 |
3.2. Anticancer Potential
-
Compound 16b (thiophene-pyrazoline-thiazole hybrid) exhibited cytotoxicity superior to cisplatin against HepG2 cells .
-
Compound 4a (p-tolyl derivative) showed activity against breast, liver, and prostate cancer cell lines .
Structural and Spectral Characterization
Key analytical techniques include:
-
FT-IR : Peaks at ~1248–1259 cm⁻¹ for C=S bonds and ~3230 cm⁻¹ for N–H stretches .
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Mass Spectrometry : Molecular ion peaks consistent with molecular formulas .
Challenges and Optimizations
-
Yield Improvement : Use of catalysts like DABCO or acidic buffers enhances reaction efficiency .
-
Stability : Thiazole-hydrazine hybrids often require controlled reflux conditions to minimize decomposition .
This synthesis framework underscores the versatility of thiazole-hydrazine derivatives in medicinal chemistry, with applications spanning antimicrobial and anticancer research.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that derivatives of thiazole compounds exhibit promising anticancer properties. For instance, studies have shown that thiazole-based compounds can inhibit tubulin polymerization, a critical process in cancer cell division. The incorporation of hydrazine moieties enhances the biological activity of these compounds, making them potential candidates for cancer therapy .
Case Study: Inhibition of Cancer Cell Proliferation
A study synthesized various thiazole derivatives, including those with hydrazino groups, and tested their efficacy against different cancer cell lines. The results demonstrated that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent anticancer activity .
Antiviral Properties
Another application of 3-(2-Hydrazino-thiazol-4-yl)-phenol is in the development of antiviral agents. Compounds with similar structures have been evaluated for their ability to combat viral infections, showing efficacy against viruses such as coronaviruses .
Case Study: Antiviral Screening
In vitro testing of synthesized thiazole derivatives revealed significant antiviral activity, with some compounds demonstrating a capacity to inhibit viral replication effectively. This suggests potential therapeutic applications in treating viral infections .
Antioxidant Activity
The antioxidant properties of thiazole-containing compounds are well-documented. The hydrazino group contributes to the overall electron-donating ability of the molecule, enhancing its capacity to scavenge free radicals.
Case Study: Oxidative Stress Mitigation
A recent study focused on synthesizing hydrazone-thiazole polyphenolic antioxidants. These compounds were evaluated for their ability to reduce oxidative stress markers in cellular models. Results showed that they significantly decreased oxidative damage, suggesting their potential use in preventing diseases associated with oxidative stress .
Neuroprotective Effects
This compound has been investigated for its neuroprotective properties, particularly in relation to neurodegenerative diseases such as Alzheimer's.
Case Study: Acetylcholinesterase Inhibition
Research has indicated that thiazole derivatives can act as acetylcholinesterase inhibitors, which are crucial for managing Alzheimer's disease symptoms. A study demonstrated that specific derivatives exhibited strong inhibitory activity against acetylcholinesterase, making them potential candidates for further development as therapeutic agents for Alzheimer's disease .
Material Science Applications
Beyond medicinal uses, this compound is also explored in material science, particularly in developing new polymers and coatings.
Case Study: Polymer Development
Thiazole derivatives have been incorporated into polymer matrices to enhance their mechanical and thermal properties. Research indicates that these compounds can improve the stability and durability of materials used in various industrial applications .
Summary Table of Applications
Application Area | Specific Use Case | Findings/Results |
---|---|---|
Medicinal Chemistry | Anticancer Activity | Potent inhibition of cancer cell proliferation |
Antiviral Properties | Effective against viral replication | |
Antioxidant Activity | Oxidative Stress Mitigation | Significant reduction in oxidative damage |
Neuroprotective Effects | Acetylcholinesterase Inhibition | Strong inhibitory activity for Alzheimer's treatment |
Material Science Applications | Polymer Development | Enhanced mechanical and thermal properties |
Mechanism of Action
The mechanism of action of 3-(2-Hydrazino-thiazol-4-yl)-phenol involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, leading to inhibition or activation of specific biological pathways. The hydrazino group can form hydrogen bonds with biological macromolecules, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Hydrazino-thiazol-4-yl)-phenylamine
- 3-(2-Hydrazino-thiazol-4-yl)-chromen-2-one
Uniqueness
3-(2-Hydrazino-thiazol-4-yl)-phenol is unique due to the presence of both a phenolic group and a thiazole ring in its structure. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Biological Activity
3-(2-Hydrazino-thiazol-4-yl)-phenol is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C9H8N4S, featuring a thiazole ring linked to a phenolic structure through a hydrazine moiety. This unique structure contributes to its biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit various enzymes, which can affect metabolic pathways critical for cell survival and proliferation.
- Antioxidant Activity : Similar thiazole derivatives have demonstrated the ability to neutralize free radicals, suggesting that this compound may also possess antioxidant properties .
- Cell Signaling Modulation : Research indicates that compounds with thiazole structures can influence cell signaling pathways, potentially leading to altered gene expression and cellular responses .
Anticancer Activity
Numerous studies have highlighted the anticancer potential of thiazole derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer) and MCF7 (breast cancer) cells. The structure-activity relationship (SAR) suggests that substitutions on the phenyl ring significantly enhance anticancer activity .
Antimicrobial Properties
Thiazole derivatives are known for their antimicrobial properties. Research indicates that this compound may exhibit activity against a range of pathogens, including bacteria and fungi. For example, certain thiazole compounds have demonstrated effectiveness against Staphylococcus aureus and Candida albicans, indicating potential for use in treating infections .
Anticonvulsant Effects
Some studies have explored the anticonvulsant effects of thiazole-based compounds. Compounds structurally related to this compound have shown promising results in seizure models, suggesting that they may be effective in managing epilepsy or other seizure disorders .
Case Studies
- Anticancer Efficacy : A study evaluated the cytotoxic effects of various thiazole derivatives on HepG2 cells, revealing that modifications at the para position of the phenyl ring significantly increased potency. The most active compound exhibited an IC50 value lower than that of standard chemotherapy agents like cisplatin .
- Antimicrobial Activity : Another study assessed the antimicrobial efficacy of thiazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives had minimum inhibitory concentrations (MIC) comparable to established antibiotics, suggesting their potential as alternative antimicrobial agents .
Data Tables
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 3-(2-Hydrazino-thiazol-4-yl)-phenol, and how can reaction yields be optimized?
- Methodology : The compound can be synthesized via condensation reactions between thiazole precursors and hydrazine derivatives. Key steps include:
- Thiazole Ring Formation : Cyclization of α-haloketones with thioureas or thioamides under basic conditions (e.g., KOH/EtOH) .
- Hydrazine Functionalization : Reaction of the thiazole intermediate with hydrazine hydrate in refluxing ethanol .
- Optimization : Adjusting stoichiometric ratios (e.g., 1:1.2 molar ratio of thiazole to hydrazine), solvent polarity (ethanol vs. DMF), and reaction time (6–12 hours) to improve yields beyond 70% .
Q. Which spectroscopic techniques are essential for characterizing this compound, and how should data be interpreted?
- Techniques :
- NMR Spectroscopy : Confirm the phenol (-OH) proton at δ 9–10 ppm and hydrazino (-NH-NH2) protons at δ 4–5 ppm in 1H-NMR. 13C-NMR identifies the thiazole carbons (C2: ~165 ppm, C4: ~110 ppm) .
- Mass Spectrometry : Use ESI-MS or EI-MS to verify the molecular ion peak (e.g., [M+H]+ at m/z 222) and fragmentation patterns .
- IR Spectroscopy : Detect N-H stretches (3200–3350 cm−1) and phenolic O-H (broad ~3400 cm−1) .
Q. How can computational tools like DFT enhance the understanding of this compound’s electronic properties?
- Approach :
- Functional Selection : Use hybrid functionals (e.g., B3LYP) with a 6-31G(d,p) basis set to calculate frontier molecular orbitals (HOMO-LUMO gaps) and predict reactivity .
- Software : Multiwfn can visualize electron density, electrostatic potential, and Fukui indices to identify nucleophilic/electrophilic sites .
Advanced Research Questions
Q. How can researchers resolve contradictions between experimental and theoretical (DFT) spectroscopic data?
- Strategies :
- Exchange-Correlation Functionals : Test functionals like B3LYP with exact-exchange corrections (e.g., CAM-B3LYP) to reduce errors in vibrational frequency predictions .
- Solvent Effects : Incorporate polarizable continuum models (PCM) in DFT to account for solvent shifts in UV-Vis or NMR spectra .
- Validation : Cross-reference computed IR/Raman spectra with experimental data using Multiwfn’s vibrational analysis module .
Q. What experimental designs are effective for assessing the biological activity of this compound, particularly in DNA interaction studies?
- Protocols :
- DNA Binding Assays : Use UV-Vis titration (e.g., hypochromicity at 260 nm) and fluorescence quenching to quantify binding constants (Kb) .
- Topoisomerase Inhibition : Conduct gel electrophoresis to evaluate inhibition of DNA relaxation activity, comparing IC50 values with reference compounds .
- Cytotoxicity Screening : Perform MTT assays on cancer cell lines (e.g., HeLa) with dose-response curves (1–100 μM) to assess potency .
Q. How can synthetic byproducts or degradation products be identified and mitigated during scale-up?
- Analytical Workflow :
- HPLC-MS : Monitor reaction mixtures for byproducts (e.g., oxidized hydrazino groups or thiazole ring-opening products) .
- Stability Studies : Expose the compound to accelerated degradation conditions (40°C/75% RH) and analyze via TLC or NMR to identify hydrolytic pathways .
- Purification : Use column chromatography (silica gel, 10% MeOH/CH2Cl2) or recrystallization (ethanol/water) to isolate pure product .
Q. Data Contradiction Analysis
Q. How should researchers address conflicting reports on the compound’s solubility and stability in aqueous media?
- Resolution :
- pH-Dependent Solubility : Measure solubility across pH 2–12 (e.g., using shake-flask method) to identify optimal storage conditions. Phenolic -OH may deprotonate above pH 8, increasing solubility but risking oxidation .
- Spectroscopic Tracking : Use 1H-NMR to detect decomposition products (e.g., free hydrazine or thiazole derivatives) after 24-hour incubation in buffer .
Q. What strategies reconcile discrepancies in reported bioactivity between similar thiazole derivatives?
- Approach :
- Structure-Activity Relationship (SAR) : Compare substituent effects (e.g., electron-withdrawing groups on the phenol ring) using molecular docking (AutoDock Vina) to predict binding affinity variations .
- Meta-Analysis : Aggregate literature data (e.g., IC50 values) and apply multivariate regression to identify confounding factors (e.g., assay type, cell line variability) .
Properties
Molecular Formula |
C9H9N3OS |
---|---|
Molecular Weight |
207.25 g/mol |
IUPAC Name |
3-(2-hydrazinyl-1,3-thiazol-4-yl)phenol |
InChI |
InChI=1S/C9H9N3OS/c10-12-9-11-8(5-14-9)6-2-1-3-7(13)4-6/h1-5,13H,10H2,(H,11,12) |
InChI Key |
LCFVPCZLHWKGGT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)O)C2=CSC(=N2)NN |
Origin of Product |
United States |
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